3-O-Methyl-3-methoxymaxterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Methyl-3-methoxymaxterone: is a synthetic androgen analog with the molecular formula C21H36O3 and a molecular weight of 336.5 g/mol . It is a crystalline solid that is readily soluble in organic solvents such as chloroform and dichloromethane . This compound is known for its selective androgen receptor modulating properties, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 3-O-Methyl-3-methoxymaxterone involves several steps, including the preparation of key intermediates and the final coupling reaction. The most common method of synthesis involves the use of palladium-catalyzed coupling reactions to form the desired compound. The reaction conditions typically include the use of organic solvents and specific temperature controls to ensure the successful formation of the compound.
Chemical Reactions Analysis
3-O-Methyl-3-methoxymaxterone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-O-Methyl-3-methoxymaxterone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of selective androgen receptor modulators and their interactions with various receptors.
Biology: It is used in the study of androgen receptor signaling pathways and their role in various biological processes.
Medicine: It is investigated for its potential therapeutic applications in the treatment of conditions such as muscle wasting and osteoporosis.
Mechanism of Action
The mechanism of action of 3-O-Methyl-3-methoxymaxterone involves its selective binding to androgen receptors. This binding activates the receptor and initiates a cascade of molecular events that result in the modulation of gene expression and protein synthesis. The molecular targets and pathways involved in this process include the androgen receptor signaling pathway and various downstream effectors .
Comparison with Similar Compounds
3-O-Methyl-3-methoxymaxterone is similar to other selective androgen receptor modulators, such as Ostarine (MK-2866) and Ligandrol (LGD-4033). it is unique in its specific molecular structure and binding affinity to androgen receptors. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Similar Compounds
- Ostarine (MK-2866)
- Ligandrol (LGD-4033)
- RAD140
- S4 (Andarine)
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-3,3-dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-19-11-12-21(23-3,24-4)13-14(19)5-6-15-16-7-8-18(22)20(16,2)10-9-17(15)19/h14-18,22H,5-13H2,1-4H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKXAWZFTUNUTQ-RBZZARIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.